molecular formula C9H16N2O B6204114 2-azaspiro[4.4]nonane-2-carboxamide CAS No. 1852079-66-3

2-azaspiro[4.4]nonane-2-carboxamide

Cat. No.: B6204114
CAS No.: 1852079-66-3
M. Wt: 168.2
InChI Key:
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Description

2-azaspiro[44]nonane-2-carboxamide is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[4.4]nonane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ketone can yield the spirocyclic intermediate, which is then converted to the carboxamide through amidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amidation steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-azaspiro[4.4]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-azaspiro[4.4]nonane-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-azaspiro[4.4]nonane-2-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 2-azaspiro[3.5]nonane-2-carboxamide
  • Benzo 2-azaspiro[4.4]nonane

Comparison: 2-azaspiro[4.4]nonane-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and binding affinities, making it valuable for specific applications .

Properties

CAS No.

1852079-66-3

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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